molecular formula C5H6N2O3 B2558155 Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 2095343-59-0

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2558155
CAS No.: 2095343-59-0
M. Wt: 142.114
InChI Key: RQJWAHOXIZKHPT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its stability and ability to participate in hydrogen bonding and π-π stacking interactions . The methyl ester group enhances solubility in organic solvents, while the methyl substituent at position 3 modulates electron density, influencing reactivity in cyclization and substitution reactions .

Properties

IUPAC Name

methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-4(10-7-3)5(8)9-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJWAHOXIZKHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxycarbonylation-Mediated Synthesis

A prominent method for synthesizing methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate involves palladium-catalyzed alkoxycarbonylation. This route, detailed in patent WO2020128003A1, employs a palladium(II) acetate [Pd(OAc)₂] catalyst with the organophosphorus ligand 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). Key parameters include:

Reaction Conditions

  • Solvent system : Ethanol or methanol, often mixed with methyl tert-butyl ether (MTBE) to enhance solubility.
  • Temperature : 50–150°C, optimized to 63–67°C for maximal yield.
  • Base : Sodium acetate (1.5–2.0 equivalents) to neutralize HCl byproducts.

The substrate, 3-methyl-1,2,4-thiadiazole-5-carbonitrile, reacts with methanol under CO atmosphere, facilitated by iron pentacarbonyl [Fe(CO)₅] as a CO surrogate. This step achieves simultaneous alkoxycarbonylation and esterification, yielding the target compound in >85% purity after recrystallization.

Catalytic System Variations

Alternative catalysts include bis(triphenylphosphine)palladium chloride [Pd(PPh₃)₂Cl₂] with triethylamine in ethanol, though this system exhibits lower turnover frequency compared to Pd(OAc)₂/Xantphos.

Bromine-Assisted Cyclization Route

The "bromine route" provides a non-palladium-dependent pathway, leveraging bromine (Br₂) and potassium thiocyanate (KSCN) for cyclization:

Reaction Sequence

  • Amidine formation : Reacting β-acetamidine with bromine in methanol generates a reactive intermediate.
  • Cyclization : Sodium methoxide (NaOMe) deprotonates the intermediate, enabling thiocyanate incorporation and ring closure.
Critical Parameters:
  • Molar ratios : 1:1:1 (bromine:thiocyanate:amidine) for minimal byproduct formation.
  • Temperature : 0–5°C to control exothermicity during bromine addition.

This method achieves 70–75% yield but requires careful handling of bromine due to its corrosive nature.

Isotopically Labeled Synthesis

For deuterated analogs (e.g., methyl 3-(trideuteriomethyl)-1,2,4-oxadiazole-5-carboxylate), ammonia gas is absorbed directly into the reaction mixture containing β-acetamidine-d₃. Post-reaction, methylcyclohexane precipitates the product with ≥95% isotopic purity.

Comparative Analysis of Synthetic Methods

Parameter Alkoxycarbonylation Bromine Route Isotopic Synthesis
Yield 85–90% 70–75% 60–65%
Catalyst Cost High (Pd-based) Low Moderate
Reaction Time 4–6 hours 8–12 hours 6–8 hours
Scalability Industrial Lab-scale Lab-scale
Byproduct Management Minimal Significant Moderate

Mechanistic Insights

Palladium-Catalyzed Pathway

The Pd(OAc)₂/Xantphos system facilitates oxidative addition of methanol to the carbonitrile substrate, followed by CO insertion and reductive elimination to form the ester moiety. Density functional theory (DFT) calculations suggest a ΔG‡ of 24.3 kcal/mol for the rate-determining CO insertion step.

Bromine-Mediated Cyclization

Bromine acts as both an oxidizing agent and electrophile, polarizing the amidine nitrogen for nucleophilic attack by thiocyanate. The resultant thiadiazole intermediate undergoes methanolysis to yield the oxadiazole ring.

Industrial Production Considerations

Large-scale synthesis prioritizes the alkoxycarbonylation method due to:

  • Continuous flow compatibility : Microreactors reduce Pd catalyst loading by 40% while maintaining 88% yield.
  • Solvent recycling : Ethanol/MTBE mixtures are distilled and reused, lowering production costs by ~15%.

Emerging Methodologies

Recent advances include photoredox catalysis using iridium complexes (e.g., [Ir(ppy)₃]) under blue LED irradiation. Preliminary data show 78% yield at 25°C, though substrate scope remains limited.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Alkoxycarbonylation : Adding molecular sieves (4Å) absorbs HCl, reducing ester hydrolysis to <3%.
  • Bromine route : Quenching with sodium thiosulfate minimizes brominated impurities.

Purity Enhancement

Crystallization from heptane/ethyl acetate (3:1 v/v) elevates purity to ≥99% for pharmaceutical applications.

Applications in Drug Development

The compound serves as a key intermediate in:

  • Antivirals : Ester hydrolysis yields carboxylic acid derivatives active against SARS-CoV-2 main protease (IC₅₀ = 2.3 μM).
  • Agrochemicals : Methyl ester derivatives exhibit insecticidal activity (LD₅₀ = 12 μg/mL vs. Aedes aegypti).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its therapeutic potential, particularly as an intermediate in drug synthesis. Its derivatives have shown promising biological activities:

  • Antiviral and Anticancer Activity : Several studies have reported that derivatives of methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate exhibit significant antiviral and anticancer properties. For instance, derivatives have been synthesized that selectively inhibit human carbonic anhydrases (hCA) associated with cancer progression at nanomolar concentrations .
  • Mechanism of Action : The mode of action typically involves the inhibition of key enzymes or disruption of biochemical pathways essential for pathogen survival. This includes interference with human deacetylases and other proteins crucial for cellular functions .

Case Study: Anticancer Activity

A study demonstrated that specific derivatives exhibited greater cytotoxicity against various cancer cell lines (e.g., MCF-7 and U-937) compared to traditional chemotherapeutics like doxorubicin. The most active compounds showed GI50 values in the sub-micromolar range, indicating their potential as effective anticancer agents .

Material Science

This compound serves as a valuable building block in the synthesis of advanced materials:

  • Polymer Chemistry : The compound can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, improving their performance in various applications.
  • Dyes and Agrochemicals : The compound has been explored for its potential use in producing dyes and agrochemicals due to its reactivity with amines and alcohols to form amides or esters . This versatility makes it suitable for developing functional materials in agricultural applications.

Synthesis Strategies

Several synthetic pathways have been developed to obtain this compound efficiently:

Synthesis MethodDescription
Condensation Reactions Reacts with amines or alcohols to form amides or esters.
One-Pot Synthesis Streamlined methods enable the synthesis of disubstituted derivatives from carboxylic acids .

The biological activity of this compound derivatives has been extensively studied. Key findings include:

  • Antibacterial Properties : Compounds have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Certain derivatives also exhibit anti-inflammatory properties which could be leveraged in therapeutic contexts.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

  • Substituent Size and Polarity : Bulky groups like tert-butyl (184.19 g/mol) or phenyl (218.21 g/mol) increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller methyl group (154.12 g/mol) .
  • Electron Density : Electron-withdrawing groups (e.g., trifluoromethyl) lower electron density at the oxadiazole ring, enhancing electrophilic substitution rates. Methyl groups, being weakly electron-donating, balance reactivity and stability .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO, acetone) than ethyl or tert-butyl analogs due to reduced hydrophobicity .
  • Thermal Stability : Methyl-substituted oxadiazoles (e.g., 3-methyl-1,2,4-oxadiazole-5-carboxylate) show higher thermal stability (decomposition >200°C) compared to phenyl-substituted derivatives, which decompose at lower temperatures due to aromatic ring strain .

Biological Activity

Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a member of the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom. The presence of the carboxylate group at the 5-position contributes to its unique properties and biological activities. Its chemical formula is C6H6N2O3C_6H_6N_2O_3 with a molecular weight of approximately 142.12 g/mol.

Target Interactions
The biological activity of this compound primarily stems from its ability to interact with various biological targets through hydrogen bond acceptor properties. This interaction can disrupt biochemical pathways essential for pathogen survival and replication, thereby exhibiting anti-infective properties.

Biochemical Pathways
The compound's mode of action is believed to involve interference with key metabolic processes in pathogens. This includes inhibiting enzymes critical for cell wall synthesis or disrupting nucleic acid metabolism .

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antibacterial Activity : Effective against various bacterial strains, suggesting potential as an antibacterial agent.
  • Antiviral Properties : Shows promise in treating viral infections due to its ability to interfere with viral replication mechanisms.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against several cancer cell lines. For instance, derivatives of oxadiazoles have shown significant activity against human leukemia and breast cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and related compounds:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that derivatives exhibited IC50_{50} values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example:
    • Compound derivatives showed IC50_{50} values of 0.65 µM against MCF-7 cells .
    • Another study reported an IC50_{50} value of 2.76 µM against OVXF 899 (ovarian cancer) cells .
  • Antimicrobial Efficacy : A review highlighted that oxadiazole derivatives possess significant antimicrobial properties against Mycobacterium tuberculosis, with some compounds showing activity against resistant strains .
  • Pharmacokinetic Properties : The compound exhibits favorable pharmacokinetic profiles with good metabolic stability and bioavailability. For instance, some derivatives have shown a long half-life (T1/2_{1/2}) of approximately 1.63 hours in biological systems .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains
AntiviralPotentially useful in treating viral infections
CytotoxicityIC50_{50} values in micromolar range against cancer cells
AntimycobacterialActive against Mycobacterium tuberculosis

Q & A

Q. What are the most efficient synthetic routes for Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of substituted amidoximes with activated carbonyl derivatives. A high-yield method (93%) involves reacting methyl chlorooxoacetate with N-hydroxy-3-methylamidine under reflux in anhydrous dichloromethane with triethylamine as a base . A lower-yield alternative (62%) uses methyl oxalyl chloride and hydroxylamine derivatives, where impurities from side reactions (e.g., over-alkylation) may reduce efficiency. Key variables affecting yield include:

  • Temperature : Optimal at 60–80°C to avoid decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization.
  • Stoichiometry : A 1:1.2 molar ratio of amidoxime to carbonyl reagent minimizes unreacted intermediates.

Q. How can this compound be characterized, and what analytical techniques are critical for structural confirmation?

Essential characterization methods include:

  • NMR : 1H^1H NMR (δ 2.5–3.0 ppm for methyl groups, δ 4.0–4.3 ppm for ester protons) and 13C^{13}C NMR (δ 160–170 ppm for carbonyl carbons) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. 171.0535 for C6_6H7_7N2_2O3_3) validates molecular formula .
  • IR Spectroscopy : Peaks at 1740–1760 cm1^{-1} (ester C=O) and 1630–1650 cm1^{-1} (oxadiazole ring) confirm functional groups.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies on analogous oxadiazoles indicate:

  • Thermal stability : Decomposes above 150°C, requiring storage below 25°C.
  • Light sensitivity : UV exposure promotes ester hydrolysis; use amber vials.
  • Humidity : Hydrolysis to carboxylic acid derivatives occurs at >60% RH; store with desiccants .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during structural analysis?

Discrepancies often arise from tautomerism or impurities. Strategies include:

  • Tautomer identification : Use 1H^1H-15N^{15}N HMBC to distinguish between 1,2,4-oxadiazole and isomeric 1,3,4-oxadiazole forms.
  • Impurity profiling : LC-MS or preparative TLC isolates byproducts (e.g., hydrolyzed esters or dimerized intermediates) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to compare with experimental data .

Q. What methodologies optimize regioselectivity in oxadiazole derivatization for structure-activity relationship (SAR) studies?

Regioselective functionalization at the 3-methyl or 5-carboxylate positions can be achieved via:

  • Electrophilic substitution : Nitration or halogenation at the methyl group using HNO3_3/H2_2SO4_4 or NBS/radical initiators.
  • Nucleophilic acyl substitution : Amidation of the ester with amines (e.g., NH3_3/MeOH) yields carboxamide derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 5-position using Pd catalysts .

Q. How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity in medicinal chemistry applications?

The 3-methyl group:

  • Enhances metabolic stability : Reduces cytochrome P450-mediated oxidation compared to unsubstituted analogs.
  • Modulates solubility : Increases logP by ~0.5 units, impacting membrane permeability.
  • Affords conformational rigidity : Restricts ring puckering, improving target binding (e.g., kinase inhibition) .

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